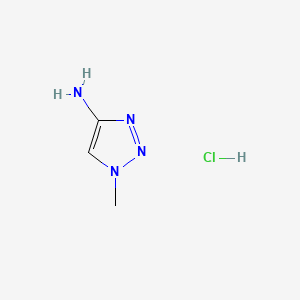

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyltriazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c1-7-2-3(4)5-6-7;/h2H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTNGWOVPVTOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860176-01-8 | |

| Record name | 1-methyl-1H-1,2,3-triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride. This compound is of significant interest in medicinal chemistry, primarily for its role as an inhibitor scaffold for histone lysine demethylase KDM4C, a target implicated in cancer progression.

Core Chemical Properties

This compound (CAS Number: 860176-01-8) is the hydrochloride salt of 1-Methyl-1H-1,2,3-triazol-4-amine (CAS Number: 67545-00-0).[1][2][3] The majority of publicly available physical and chemical data pertains to the free base.

Table 1: Physicochemical Properties of 1-Methyl-1H-1,2,3-triazol-4-amine and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₃H₆N₄ | C₃H₇ClN₄ | [2][4] |

| Molecular Weight | 98.11 g/mol | 134.57 g/mol | [2][4] |

| IUPAC Name | 1-methyl-1H-1,2,3-triazol-4-amine | This compound | [2] |

| Appearance | White to brown solid | Solid (form not specified) | |

| Melting Point | >240 °C (decomposes) | Not available | |

| Solubility | Not available | Not available | |

| pKa | Not available | Not available | |

| SMILES | CN1C=C(N=N1)N | Cl.NC1=NN(C)C=N1 | [2][4] |

Biological Activity and Signaling Pathways

This compound serves as a crucial structural motif for the development of inhibitors targeting histone lysine demethylase KDM4C.[1] KDM4C is an epigenetic modifier that plays a significant role in various cancers, including prostate and breast cancer. Its inhibition has emerged as a promising therapeutic strategy.[1]

The inhibitory action of compounds derived from this scaffold can impact key oncogenic signaling pathways:

-

Prostate Cancer Metastasis: KDM4C inhibition has been shown to suppress the metastatic potential of prostate cancer cells. This is achieved through the downregulation of the c-Myc/LDHA signaling axis, which consequently interferes with glycolytic metabolism, a hallmark of cancer cell proliferation.

-

Antitumor Immunity in Lung Cancer: Inhibition of KDM4C can enhance the body's natural defense against tumors. Specifically, it boosts CD8+ T cell-mediated antitumor immunity by activating the transcription of the chemokine CXCL10, which is involved in recruiting immune cells to the tumor microenvironment.

Below is a diagram illustrating the signaling pathway affected by the inhibition of KDM4C.

Caption: KDM4C Inhibition Pathway.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of 1,2,3-triazole derivatives can be achieved through various synthetic routes. A common method involves the cycloaddition of an azide with an alkyne (the Huisgen cycloaddition), which can be catalyzed by copper(I). For the synthesis of the target compound, a plausible route would involve the reaction of methyl azide with a suitable three-carbon synthon containing a nitrile or a related functional group that can be converted to an amine, followed by formation of the hydrochloride salt.

Step 1: Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine A potential synthetic route could involve the reaction of methyl azide with cyanoacetamide. This would be followed by hydrolysis and decarboxylation to yield the 4-amino triazole.

Step 2: Formation of the Hydrochloride Salt The free base, 1-Methyl-1H-1,2,3-triazol-4-amine, would be dissolved in a suitable anhydrous solvent such as diethyl ether or methanol. A solution of hydrochloric acid in the same or a compatible solvent would then be added dropwise with stirring. The hydrochloride salt would precipitate out of the solution and could be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Proposed Analytical Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of protons in the molecule, including the methyl group, the triazole ring proton, and the amine protons.

-

¹³C NMR: To identify the number of unique carbon atoms and confirm the carbon skeleton of the molecule.

2. Mass Spectrometry (MS):

-

To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

3. High-Performance Liquid Chromatography (HPLC):

-

To assess the purity of the compound. A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be employed. Detection would likely be by UV absorbance at a wavelength where the triazole ring absorbs.

4. Infrared (IR) Spectroscopy:

-

To identify the characteristic functional groups present in the molecule, such as N-H stretches from the amine and the triazole ring, and C-H stretches from the methyl group.

The following diagram outlines a logical workflow for the synthesis and characterization of the target compound.

Caption: Synthesis and Characterization Workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

As the toxicological properties have not been thoroughly investigated, this compound should be handled with care, assuming it is potentially hazardous.

References

An In-depth Technical Guide to 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride: A Histone Demethylase KDM4C Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride, a small molecule of significant interest in the fields of medicinal chemistry and oncology. This document details its chemical properties, provides a plausible synthetic route, and explores its biological activity as an inhibitor scaffold for histone lysine demethylase KDM4C. Furthermore, it outlines detailed experimental protocols for its synthesis and biological evaluation and visualizes the relevant KDM4C signaling pathway.

Chemical Identification and Properties

1-Methyl-1H-1,2,3-triazol-4-amine and its hydrochloride salt are key chemical entities with distinct identifiers.

| Property | 1-Methyl-1H-1,2,3-triazol-4-amine (Free Base) | This compound |

| CAS Number | 67545-00-0[1] | 860176-01-8 |

| Molecular Formula | C₃H₆N₄[1] | C₃H₇ClN₄ |

| Molecular Weight | 98.11 g/mol [1] | 134.57 g/mol |

| IUPAC Name | 1-methyl-1H-1,2,3-triazol-4-amine[1] | 1-methyl-1H-1,2,3-triazol-4-aminium chloride |

| Synonyms | 4-Amino-1-methyl-1H-1,2,3-triazole | 1-methyltriazol-4-amine hydrochloride |

Synthesis and Preparation

Experimental Protocol: Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine (Free Base)

This synthesis is based on the common and robust copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry"[2][3][4].

Step 1: Preparation of Methyl Azide (CH₃N₃)

-

Materials: Sodium azide (NaN₃), Dimethyl sulfate ((CH₃)₂SO₄), Water, Diethyl ether.

-

Procedure:

-

In a well-ventilated fume hood, dissolve sodium azide in water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add dimethyl sulfate dropwise to the stirred solution. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

The volatile methyl azide can be co-distilled with diethyl ether. Caution: Methyl azide is explosive and should be handled with appropriate safety precautions. It is often generated and used in situ.

-

Step 2: Cycloaddition to form 1-Methyl-1H-1,2,3-triazol-4-amine

-

Materials: Cyanoacetamide (C₃H₄N₂O), Sodium ethoxide (NaOEt), Ethanol, in situ generated Methyl Azide solution, Copper(I) iodide (CuI).

-

Procedure:

-

In a separate reaction vessel, dissolve cyanoacetamide in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol to the cyanoacetamide solution and stir.

-

To this mixture, add the previously prepared solution of methyl azide.

-

Add a catalytic amount of copper(I) iodide.

-

The reaction mixture is then heated under reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

The crude 1-Methyl-1H-1,2,3-triazol-4-amine can be purified by column chromatography or recrystallization.

-

Experimental Protocol: Preparation of this compound

This is a standard acid-base reaction to form the hydrochloride salt.

-

Materials: 1-Methyl-1H-1,2,3-triazol-4-amine (free base), Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 4M HCl in dioxane or ethereal HCl), Anhydrous diethyl ether.

-

Procedure:

-

Dissolve the purified 1-Methyl-1H-1,2,3-triazol-4-amine free base in a minimal amount of a suitable anhydrous solvent (e.g., ethanol or ethyl acetate).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of the hydrochloric acid solution dropwise with stirring.

-

A precipitate of the hydrochloride salt should form.

-

If precipitation is slow, it can be induced by the addition of a less polar solvent like anhydrous diethyl ether.

-

Collect the precipitate by filtration.

-

Wash the solid with cold anhydrous diethyl ether.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

-

Biological Activity and Mechanism of Action

This compound serves as an inhibitor scaffold for the histone lysine demethylase KDM4C. KDM4C is an epigenetic regulator that removes methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Overexpression of KDM4C has been implicated in various cancers, making it a promising therapeutic target.

KDM4C Signaling Pathway

KDM4C is known to be involved in key signaling pathways that promote cancer cell proliferation and survival. A significant pathway involves its interaction with the Hypoxia-Inducible Factor 1-alpha (HIF1α).

Caption: KDM4C Signaling Pathway and Inhibition.

Experimental Protocols for Biological Evaluation

To assess the inhibitory activity of this compound against KDM4C, various biochemical and cell-based assays can be employed.

Biochemical Assays for KDM4C Inhibition

4.1.1. LANCE® Ultra TR-FRET KDM4C Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a sensitive method to measure KDM4C activity.

-

Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by KDM4C. A europium-labeled anti-histone antibody binds to the demethylated product, bringing it in proximity to a streptavidin-allophycocyanin (APC) acceptor molecule, resulting in a FRET signal.

-

Materials:

-

KDM4C enzyme (recombinant)

-

Biotinylated H3K9me3 peptide substrate

-

Europium-labeled anti-H3K9me2 antibody

-

Streptavidin-APC

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

This compound (test compound)

-

384-well microplates

-

TR-FRET plate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the KDM4C enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate.

-

Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and Streptavidin-APC.

-

Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm) and determine the IC₅₀ value for the inhibitor.

-

4.1.2. AlphaLISA® KDM4C Assay

This is another proximity-based assay that can be used to measure KDM4C activity.

-

Principle: A biotinylated histone H3 substrate is demethylated by KDM4C. An antibody specific to the demethylated product, conjugated to an AlphaLISA® acceptor bead, and streptavidin-coated donor beads are added. When in proximity, the donor bead generates singlet oxygen upon excitation, which activates the acceptor bead to emit light.

-

Materials:

-

KDM4C enzyme

-

Biotinylated H3K9me3 substrate

-

Anti-H3K9me2 antibody-conjugated AlphaLISA® acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer

-

Test compound

-

384-well microplates

-

AlphaScreen®-enabled plate reader

-

-

Protocol:

-

Follow a similar procedure as the LANCE TR-FRET assay for compound and enzyme pre-incubation and initiation of the enzymatic reaction.

-

Stop the reaction by adding a solution containing the acceptor beads.

-

Incubate in the dark for a specified time (e.g., 60 minutes).

-

Add the donor beads and incubate again in the dark (e.g., 30 minutes).

-

Read the plate on an AlphaScreen® reader.

-

Determine the IC₅₀ value from the dose-response curve.

-

Cell-Based Assays for KDM4C Inhibition

4.2.1. Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

These assays determine the effect of the inhibitor on the growth and viability of cancer cells that overexpress KDM4C.

-

Materials:

-

Cancer cell line with high KDM4C expression (e.g., a breast or prostate cancer cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound

-

MTT reagent or CellTiter-Glo® reagent

-

Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

-

-

Protocol:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

-

For the MTT assay, add the MTT reagent and incubate until formazan crystals form. Solubilize the crystals with DMSO and measure the absorbance.

-

For the CellTiter-Glo® assay, add the reagent, which lyses the cells and generates a luminescent signal proportional to the ATP content.

-

Measure the signal on a plate reader and calculate the GI₅₀ (concentration for 50% growth inhibition).

-

4.2.2. Western Blot Analysis for Histone Methylation

This assay directly measures the target engagement of the inhibitor in cells.

-

Materials:

-

Cancer cell line

-

Test compound

-

Cell lysis buffer

-

Primary antibodies against H3K9me3, H3K9me2, and total Histone H3 (as a loading control)

-

Secondary antibodies

-

Western blot apparatus and reagents

-

-

Protocol:

-

Treat the cells with the test compound for a defined period.

-

Harvest the cells and extract the nuclear proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with the primary antibodies overnight.

-

Wash and incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the change in the ratio of methylated to total histone H3.

-

Conclusion

This compound represents a valuable chemical scaffold for the development of inhibitors targeting the histone demethylase KDM4C. Its synthesis, while requiring careful handling of reagents, is achievable through established chemical transformations. The provided experimental protocols offer a robust framework for its synthesis and for the comprehensive evaluation of its biological activity. Further investigation into the structure-activity relationship of derivatives based on this scaffold could lead to the discovery of potent and selective KDM4C inhibitors with therapeutic potential in oncology.

Caption: Experimental Workflow.

References

- 1. 1-methyl-1H-1,2,3-triazol-4-amine | C3H6N4 | CID 14536434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride

Disclaimer: Publicly available, experimentally verified spectroscopic data and a detailed synthesis protocol for 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride are limited. This guide provides a comprehensive overview based on available data for the free base, 1-Methyl-1H-1,2,3-triazol-4-amine, and established chemical principles for the synthesis of the compound and its hydrochloride salt. Spectroscopic data for the free base is compiled from available literature and database entries. The protocol for the hydrochloride salt formation is a general procedure.

Introduction

1-Methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound of interest in medicinal chemistry and drug development. The triazole core is a key feature in many biologically active molecules. This technical guide serves as a resource for researchers and scientists, providing a summary of its spectroscopic characteristics and a plausible synthetic route. The hydrochloride salt is often prepared to improve the compound's solubility and stability for pharmaceutical applications.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-Methyl-1H-1,2,3-triazol-4-amine. It is important to note that the data for the hydrochloride salt may show slight variations in chemical shifts, particularly for protons and carbons near the protonated amine group.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 1-Methyl-1H-1,2,3-triazol-4-amine

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | ~3.7 | Singlet | N-CH₃ |

| ~5.5 | Broad Singlet | NH₂ | ||

| ~7.5 | Singlet | C5-H | ||

| ¹³C | DMSO-d₆ | ~35 | - | N-CH₃ |

| ~120 | - | C5 | ||

| ~150 | - | C4 |

Table 2: Infrared (IR) Spectroscopy Data for 1-Methyl-1H-1,2,3-triazol-4-amine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3350-3250 | Strong, Broad | N-H stretching (asymmetric and symmetric) of NH₂ |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) of CH₃ |

| 1640-1610 | Strong | N-H bending (scissoring) of NH₂ |

| 1580-1450 | Medium to Strong | C=C and C=N stretching in the triazole ring |

| 1450-1350 | Medium | C-H bending of CH₃ |

| 1250-1000 | Medium to Strong | C-N stretching |

Table 3: Mass Spectrometry (MS) Data for 1-Methyl-1H-1,2,3-triazol-4-amine

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| Electrospray (ESI+) | 99.0716 | [M+H]⁺ |

| 98.0638 | [M]⁺ |

Experimental Protocols

The following sections detail a plausible synthetic route for 1-Methyl-1H-1,2,3-triazol-4-amine and its subsequent conversion to the hydrochloride salt.

Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine

The synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine can be achieved through a multi-step process involving the formation of a triazole ring followed by functional group manipulations. A common approach is the Huisgen 1,3-dipolar cycloaddition.

Reaction Scheme:

-

Formation of Methyl Azide (CH₃N₃): (Caution: Methyl azide is explosive and should be handled with extreme care in solution and not isolated.)

-

Reaction with an appropriate alkyne derivative.

-

Conversion to the 4-amino derivative.

A plausible route involves the reaction of methyl azide with cyanoacetylene, followed by reduction of the nitrile.

Materials:

-

Sodium azide (NaN₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Cyanoacetylene

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation)

-

Appropriate solvents (e.g., Dimethylformamide (DMF), Diethyl ether, Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl)

Procedure:

-

Synthesis of Methyl Azide (in situ): In a well-ventilated fume hood, a solution of sodium azide in a suitable solvent like DMF is prepared. Dimethyl sulfate is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred for several hours to generate methyl azide in solution.

-

Cycloaddition: The solution of methyl azide is then reacted with cyanoacetylene. The reaction is typically stirred at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

-

Reduction of the Nitrile: The resulting 1-methyl-1H-1,2,3-triazole-4-carbonitrile is carefully isolated and then reduced. For example, it can be added to a suspension of LiAlH₄ in dry THF at 0 °C. The reaction is then warmed to room temperature and stirred until the reduction is complete.

-

Work-up and Purification: The reaction is quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried over a suitable drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-Methyl-1H-1,2,3-triazol-4-amine.

Preparation of this compound

Materials:

-

1-Methyl-1H-1,2,3-triazol-4-amine

-

Hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like diethyl ether or isopropanol)

-

Anhydrous diethyl ether or isopropanol

Procedure:

-

1-Methyl-1H-1,2,3-triazol-4-amine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same solvent (or a slight excess of concentrated HCl if using a different solvent system, followed by solvent removal and re-dissolution) is added dropwise to the stirred solution of the amine at 0 °C.

-

A precipitate of this compound will form.

-

The mixture is stirred for a short period (e.g., 30 minutes) to ensure complete precipitation.

-

The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the hydrochloride salt.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic characterization of the target compound.

Caption: Synthetic pathway for 1-Methyl-1H-1,2,3-triazol-4-amine and its conversion to the hydrochloride salt.

Caption: General experimental workflow for spectroscopic characterization.

An In-depth Technical Guide to the Mechanism of Action of 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific mechanism of action for 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of structurally related 1,2,3-triazole derivatives and outlines a robust, systematic approach for elucidating the precise mechanism of action for this compound.

Introduction to 1,2,3-Triazoles in Drug Discovery

The 1,2,3-triazole ring is a key structural motif in medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and dipole moment.[1] These characteristics make it a valuable scaffold in the design of therapeutic agents.[1] Derivatives of 1,2,3-triazole have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] Their versatility stems from the ability to form diverse non-covalent interactions with various biological targets like enzymes and receptors.[5]

The subject of this guide, 1-Methyl-1H-1,2,3-triazol-4-amine, belongs to this promising class of compounds. A deuterated form is noted to be an inhibitor scaffold for histone lysine demethylase KDM4C, which is implicated in prostate and breast cancer.[6][7] This suggests a potential epigenetic mechanism of action.

Postulated Mechanisms of Action

Given the known targets of similar triazole-based compounds, several potential mechanisms of action for this compound can be hypothesized.

Enzyme Inhibition

Many biologically active 1,2,3-triazole derivatives function as enzyme inhibitors.[2]

-

Kinase Inhibition: Numerous triazole compounds have been developed as kinase inhibitors for cancer therapy.

-

Histone Demethylase Inhibition: As indicated, a potential target is the histone lysine demethylase KDM4C.[6][7]

-

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: The 4-amino-1,2,3-triazole core is a known potent inhibitor of IDO1, a significant target in immuno-oncology.[8]

Receptor Modulation

The triazole structure can interact with various receptors, leading to the modulation of signaling pathways.

Disruption of Protein-Protein Interactions

The rigid triazole scaffold can be functionalized to mimic peptide structures and interfere with protein-protein interactions that are critical for disease progression.

DNA Intercalation

Some heterocyclic compounds exert their effects by intercalating with DNA, leading to cell cycle arrest and apoptosis.

A Systematic Approach to Elucidating the Mechanism of Action

A multi-step, systematic workflow is essential to determine the precise mechanism of action.

Caption: A systematic workflow for determining the mechanism of action.

Detailed Experimental Protocols

Cell Viability Assay (MTT)

-

Cell Seeding: Plate cancer cell lines (e.g., prostate, breast) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Separation: Separate soluble and aggregated proteins by centrifugation.

-

Protein Detection: Analyze the soluble protein fraction by Western blotting or mass spectrometry to detect the target protein. A shift in the melting curve indicates direct target engagement.

Data Presentation

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Compound | IC50 (µM) |

| Prostate Cancer (PC-3) | 1-Methyl-1H-1,2,3-triazol-4-amine HCl | Data to be determined |

| Breast Cancer (MCF-7) | 1-Methyl-1H-1,2,3-triazol-4-amine HCl | Data to be determined |

Table 2: Enzyme Inhibition Data

| Enzyme | Compound | Ki (nM) |

| KDM4C | 1-Methyl-1H-1,2,3-triazol-4-amine HCl | Data to be determined |

| IDO1 | 1-Methyl-1H-1,2,3-triazol-4-amine HCl | Data to be determined |

Potential Signaling Pathways

Based on the potential targets, several signaling pathways may be affected by this compound.

Caption: Potential signaling pathways affected by the compound.

Conclusion

While the precise mechanism of action of this compound is yet to be fully elucidated, its structural similarity to known bioactive 1,2,3-triazoles suggests several plausible targets, most notably histone demethylases and IDO1. The experimental framework outlined in this guide provides a clear and comprehensive strategy for researchers to systematically investigate and confirm its molecular mechanism, thereby facilitating its potential development as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride has been identified as a potential inhibitor scaffold for histone lysine demethylase KDM4C, a promising target in oncology.[1][2][3] This technical guide provides a comprehensive overview of the biological context of this compound, focusing on its putative target, KDM4C. Due to the limited availability of specific data for this compound in primary scientific literature, this document leverages data from well-characterized KDM4C inhibitors and general experimental methodologies to provide a thorough technical resource. This guide will delve into the critical role of KDM4C in cellular signaling, present quantitative data for representative KDM4C inhibitors, detail relevant experimental protocols, and visualize key pathways and workflows.

The Target: Histone Lysine Demethylase 4C (KDM4C)

Histone lysine demethylases are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene expression. The KDM4 family of demethylases, including KDM4C (also known as JMJD2C), are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases that specifically demethylate di- and trimethylated lysine 9 and 36 on histone H3 (H3K9me2/3 and H3K36me2/3).

Overexpression of KDM4C has been implicated in the progression of various cancers, including prostate, breast, and colon cancer, making it an attractive therapeutic target.[4][5] KDM4C has been shown to be involved in several oncogenic signaling pathways, contributing to cell proliferation, sphere formation, and angiogenesis.[4][5][6]

Signaling Pathways Involving KDM4C

KDM4C exerts its oncogenic functions through the modulation of several key signaling pathways. Inhibition of KDM4C is a promising strategy to disrupt these cancer-promoting cascades.

KDM4C-Mediated Activation of AKT and c-Myc Signaling

In prostate cancer, elevated levels of KDM4C lead to the activation of the AKT signaling pathway and increased expression of the oncoprotein c-Myc, which collectively drive cell proliferation.[4]

KDM4C in Wnt and Notch Signaling

In colon cancer cells, KDM4C has been shown to regulate sphere formation by mediating the crosstalk between the Wnt and Notch signaling pathways. It acts downstream of β-catenin and is involved in the transcription of JAG1, a Notch ligand.[5]

KDM4C and HIF1α/VEGFA Signaling in Angiogenesis

KDM4C can act as a co-activator for Hypoxia-Inducible Factor 1-alpha (HIF1α), a key regulator of the cellular response to hypoxia. This interaction leads to the activation of Vascular Endothelial Growth Factor A (VEGFA) signaling, promoting tumor angiogenesis.[6]

References

- 1. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labshake.com [labshake.com]

- 3. scbt.com [scbt.com]

- 4. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride: A Research Chemical for Epigenetic Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the field of epigenetics. It is recognized as a key structural motif and an inhibitor scaffold for histone lysine demethylase KDM4C, an enzyme implicated in the progression of certain cancers, including prostate and breast cancer. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, expected spectral characterization, and its primary biological application as a research chemical in the study of KDM4C inhibition. The information presented herein is intended to support researchers in its handling, characterization, and application in experimental settings.

Chemical and Physical Properties

This compound is the salt form of the free base, 1-methyl-1H-1,2,3-triazol-4-amine. The hydrochloride salt generally offers improved solubility in aqueous media and enhanced stability, making it suitable for use in biological assays.

| Property | Value | Source |

| Chemical Formula | C₃H₇ClN₄ | - |

| Molecular Weight | 134.57 g/mol | - |

| CAS Number | 860176-01-8 | - |

| Appearance | White to off-white solid (expected) | General knowledge |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, Methanol) (expected) | General knowledge |

| SMILES | CN1C=C(N=N1)N.Cl | [1] |

| InChI Key | SHCBWIXMCAIFMC-UHFFFAOYSA-N (for free base) | [1] |

Note: Some physical properties like melting point and exact solubility are not publicly available and would need to be determined experimentally.

Synthesis and Purification

Representative Synthesis Protocol

The synthesis can be envisioned as a multi-step process involving the formation of an azide intermediate, followed by a cyclization reaction, and subsequent N-methylation and salt formation.

Step 1: Synthesis of 2-azidoacetonitrile

-

Materials: 2-chloroacetonitrile, sodium azide, acetone, water.

-

Procedure: In a round-bottom flask, dissolve sodium azide (1.1 eq) in a mixture of acetone and water. Cool the solution to 0°C in an ice bath. Add 2-chloroacetonitrile (1.0 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. After completion, remove the acetone under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-azidoacetonitrile. Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

Step 2: Synthesis of 1H-1,2,3-triazol-4-amine

-

Materials: 2-azidoacetonitrile, a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation), anhydrous solvent (e.g., THF or ethanol).

-

Procedure (Catalytic Hydrogenation): Dissolve 2-azidoacetonitrile (1.0 eq) in ethanol in a hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd/C). Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction at room temperature for 16-24 hours. Monitor the reaction for the consumption of the starting material. Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain 1H-1,2,3-triazol-4-amine.

Step 3: Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine

-

Materials: 1H-1,2,3-triazol-4-amine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a suitable base (e.g., potassium carbonate or sodium hydride), anhydrous solvent (e.g., DMF or acetonitrile).

-

Procedure: To a stirred solution of 1H-1,2,3-triazol-4-amine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add methyl iodide (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 8-12 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may contain a mixture of N1 and N2 methylated isomers, which would require purification by column chromatography.

Step 4: Formation of this compound

-

Materials: 1-Methyl-1H-1,2,3-triazol-4-amine, hydrochloric acid (e.g., 2M in diethyl ether or as a concentrated aqueous solution), a suitable solvent (e.g., diethyl ether or isopropanol).

-

Procedure: Dissolve the purified 1-Methyl-1H-1,2,3-triazol-4-amine in a minimal amount of a suitable solvent like isopropanol. To this solution, add a stoichiometric amount of hydrochloric acid (e.g., a 2M solution in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.

A representative synthetic pathway for this compound.

Spectral Characterization

No specific experimental spectral data for this compound is publicly available. The following tables provide expected spectral characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Expected Chemical Shift (δ) in ppm | Expected Multiplicity | Assignment |

| ¹H | DMSO-d₆ | ~7.5 - 8.0 | singlet | Triazole C-H |

| ~5.0 - 6.0 | broad singlet | -NH₂ | ||

| ~3.8 - 4.0 | singlet | -CH₃ | ||

| Variable | broad singlet | -NH₃⁺ (from HCl salt) | ||

| ¹³C | DMSO-d₆ | ~145 - 155 | - | Triazole C-NH₂ |

| ~120 - 130 | - | Triazole C-H | ||

| ~35 - 40 | - | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine) |

| 3200 - 3000 | Medium | C-H stretching (aromatic/methyl) |

| 2800 - 2500 | Broad | N-H stretching (ammonium salt) |

| 1650 - 1600 | Strong | N-H bending (amine) |

| 1580 - 1450 | Medium to Strong | C=N and N=N stretching (triazole ring) |

Mass Spectrometry (MS)

For the free base (1-Methyl-1H-1,2,3-triazol-4-amine), the expected molecular ion peak in an electron ionization (EI) mass spectrum would be at m/z = 98. In electrospray ionization (ESI) mass spectrometry under positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 99.

Biological Activity and Research Applications

The primary documented research application of this compound is as a chemical scaffold for the development of inhibitors targeting the histone lysine demethylase KDM4C.

KDM4C as a Therapeutic Target

The KDM4 family of enzymes, including KDM4C, are 2-oxoglutarate and Fe(II)-dependent demethylases that primarily remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). These histone modifications are crucial for regulating chromatin structure and gene expression. Overexpression of KDM4C has been linked to the progression of various cancers, including prostate and breast cancer, by promoting oncogenic gene expression. Therefore, inhibition of KDM4C is a promising therapeutic strategy for cancer treatment.

The role of KDM4C in gene regulation and its inhibition by triazole-based compounds.

Experimental Protocol for KDM4C Inhibition Assay (Representative)

To evaluate the inhibitory potential of this compound or its derivatives against KDM4C, a biochemical assay can be employed. A common method is an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

-

Principle: This assay measures the demethylation of a biotinylated histone H3 peptide substrate by the KDM4C enzyme. The product, a demethylated peptide, is recognized by a specific antibody conjugated to acceptor beads. The biotinylated peptide is captured by streptavidin-coated donor beads. When the donor and acceptor beads are in close proximity (i.e., when the substrate is demethylated), excitation of the donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal at 520-620 nm. An inhibitor will prevent this process, leading to a decrease in the signal.

-

Procedure:

-

Recombinant human KDM4C enzyme, a biotinylated H3K9me3 peptide substrate, and the test compound (at various concentrations) are incubated in an appropriate assay buffer containing co-factors (Fe(II), ascorbate, and 2-oxoglutarate).

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).

-

The reaction is stopped, and the detection reagents (streptavidin-donor beads and anti-demethylated H3K9 antibody-acceptor beads) are added.

-

The mixture is incubated in the dark to allow for bead association.

-

The plate is read on an AlphaScreen-capable plate reader.

-

The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

A general workflow for a KDM4C inhibition assay.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling laboratory chemicals should be observed. Based on related compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable research chemical, primarily utilized as a scaffold for the design and synthesis of inhibitors for the histone demethylase KDM4C. Its 4-amino-1-methyl-1,2,3-triazole core represents a key pharmacophore for targeting the active site of this important epigenetic enzyme. While detailed public data on its synthesis and specific biological activity are limited, this guide provides a foundational understanding of its properties, a representative synthetic approach, and its application in the context of KDM4C inhibition studies. Further research into this and related compounds may lead to the development of novel therapeutics for cancer and other diseases driven by epigenetic dysregulation.

References

An In-depth Technical Guide to 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride: A Scaffold for KDM4C Histone Demethylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride has emerged as a significant scaffold in the development of inhibitors targeting the histone lysine demethylase KDM4C. KDM4C is an epigenetic modifier implicated in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of this compound, with a focus on its role in the development of KDM4C inhibitors. This document includes a summary of its chemical properties, a plausible synthetic route based on established triazole synthesis methodologies, and an exploration of the KDM4C signaling pathway. While the specific discovery and detailed historical development of this compound are not extensively documented in publicly available literature, its utility as a foundational structure for more potent and selective KDM4C inhibitors is recognized.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of many diseases, including cancer. Histone demethylases, such as the lysine demethylase 4C (KDM4C), are key enzymes in this regulatory network. KDM4C, a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, specifically removes methyl groups from lysine 9 and lysine 36 of histone H3 (H3K9me3 and H3K36me3). The overexpression of KDM4C has been linked to the progression of various cancers, including prostate and breast cancer, through the activation of oncogenic signaling pathways.

The compound this compound serves as a fundamental building block, or scaffold, for the design and synthesis of potent KDM4C inhibitors. Its structural features provide a key anchoring point for the development of more complex molecules with improved affinity and selectivity for the KDM4C active site.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Methyl-1H-1,2,3-triazol-4-amine and its hydrochloride salt is presented in Table 1.

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| CAS Number | 860176-01-8 | [1] |

| Molecular Formula | C₃H₇ClN₄ | [1] |

| Molecular Weight | 134.57 g/mol | [1] |

| Alternate Names | 1-methyltriazol-4-amine hydrochloride | [1] |

| Application | Inhibitor scaffold for histone lysine demethylase KDM4C | [1] |

Discovery and History

The precise origins and initial discovery of this compound are not well-documented in peer-reviewed scientific literature. It is primarily recognized through its commercial availability as a chemical building block and its cited application as a scaffold for KDM4C inhibitors. The development of inhibitors for histone demethylases, particularly the KDM4 family, has been an active area of research in medicinal chemistry. It is plausible that this compound was synthesized and identified as a viable starting point for inhibitor design through screening campaigns or rational drug design approaches focused on the 2-oxoglutarate (2-OG) binding site of JmjC domain-containing enzymes. The triazole ring system is a common motif in medicinal chemistry due to its favorable properties, including its ability to form hydrogen bonds and its metabolic stability.

Experimental Protocols: A General Synthetic Approach

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

General Protocol:

-

Synthesis of Methyl Azide: Methyl azide can be prepared in situ from the reaction of a methyl halide (e.g., methyl iodide) with sodium azide in a suitable solvent.

-

Cycloaddition Reaction: The in situ generated methyl azide is then reacted with a suitable alkyne precursor, such as 2-cyanoacetamide, in the presence of a base. This cycloaddition reaction forms the 1,2,3-triazole ring.

-

Hydrolysis and Decarboxylation: The resulting triazole intermediate can then be subjected to hydrolysis and decarboxylation under acidic or basic conditions to yield 1-Methyl-1H-1,2,3-triazol-4-amine.

-

Salt Formation: The free base is then treated with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt.

Mechanism of Action and Signaling Pathway

This compound acts as a scaffold for inhibitors of KDM4C. KDM4C is a 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase. Inhibitors based on this triazole scaffold are designed to compete with the 2-OG cofactor for binding to the active site of KDM4C, thereby preventing its demethylase activity.

The signaling pathway of KDM4C involves the removal of repressive histone marks (H3K9me3) and some activating marks (H3K36me3) from the promoter regions of target genes, leading to their transcriptional activation. This activation can promote cancer cell proliferation and survival through various downstream effectors.

Caption: KDM4C signaling pathway and the point of inhibition.

Quantitative Data

As this compound is a scaffold, it is not expected to be a highly potent inhibitor itself. The publicly available data does not contain specific IC₅₀ values for this compound against KDM4C. The value of this scaffold lies in its use as a starting point for the synthesis of more potent and selective inhibitors. Research efforts have focused on elaborating the structure of this and similar triazole-based scaffolds to improve their binding affinity and cellular activity. For instance, the development of more complex molecules incorporating this scaffold has led to inhibitors with significantly improved potency.

Conclusion

This compound is a valuable chemical entity for the development of inhibitors targeting the histone demethylase KDM4C. While its own discovery and detailed history are not extensively documented, its role as a foundational scaffold is evident from its application in medicinal chemistry research aimed at developing novel cancer therapeutics. The triazole core provides a robust platform for structural elaboration, enabling the generation of potent and selective KDM4C inhibitors. Further research into derivatives of this scaffold holds promise for the development of new epigenetic drugs.

References

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride

Abstract

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride (CAS: 860176-01-8) is a chemical compound identified as an inhibitor scaffold for histone lysine demethylase KDM4C.[1] Its development as a potential therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility profile. As an amine hydrochloride salt, it is expected to exhibit enhanced aqueous solubility compared to its free base form, a critical attribute for drug formulation and bioavailability.[2] This document provides a comprehensive overview of the theoretical solubility characteristics of this compound, outlines a detailed experimental protocol for determining its empirical solubility, and discusses its biological context. Due to the scarcity of publicly available quantitative solubility data, this guide establishes a framework for its systematic evaluation.

Physicochemical Properties

A foundational understanding of a compound's basic properties is essential before delving into its solubility. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 860176-01-8 | [1] |

| Molecular Formula | C₃H₇ClN₄ | [1] |

| Molecular Weight | 134.57 g/mol | [1] |

| Canonical SMILES | CN1C=C(N=N1)N.Cl | N/A |

| Physical Form | Solid (predicted) | |

| Biological Role | Inhibitor scaffold for KDM4C | [1] |

Solubility Profile

The conversion of amines to their hydrochloride salts is a standard pharmaceutical strategy to increase solubility in polar solvents, particularly water.[2] The ionic nature of the salt allows for favorable interactions with water molecules. While specific quantitative data for this compound is not widely published, a qualitative profile can be predicted. The compound is expected to be most soluble in polar protic solvents like water and methanol, with decreasing solubility in less polar solvents.

Quantitative Solubility Data

A comprehensive experimental evaluation is required to establish the quantitative solubility profile. The following table has been structured to present such data once obtained.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method | Notes |

| Deionized Water | 25 | Data not available | HPLC-UV | pH of saturated solution |

| Deionized Water | 37 | Data not available | HPLC-UV | pH of saturated solution |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Data not available | HPLC-UV | Physiologically relevant |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 37 | Data not available | HPLC-UV | Physiologically relevant |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Visual | Common stock solvent |

| Ethanol (95%) | 25 | Data not available | Visual | Common formulation solvent |

| Methanol | 25 | Data not available | Visual | |

| Acetonitrile | 25 | Data not available | Visual |

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of this compound in various solvent systems, adapted from established methodologies.[3][4]

Materials and Equipment

-

This compound

-

Analytical balance (± 0.01 mg)

-

Thermostatic shaker/incubator

-

HPLC system with UV detector

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

-

Glass vials (e.g., 2 mL)

-

Syringe filters (0.22 µm)

-

Solvents: Deionized water, PBS (pH 7.4), DMSO, Ethanol

Shake-Flask Method (Aqueous Solvents)

-

Preparation: Add an excess amount of the compound (e.g., 10 mg) to a glass vial. The exact mass should be recorded.

-

Solvent Addition: Add a known volume of the desired aqueous solvent (e.g., 1 mL of PBS, pH 7.4).

-

Equilibration: Secure the vials in a thermostatic shaker set to the target temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at the target temperature for at least 1 hour to allow undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration. The solubility is the measured concentration of the saturated solution.

-

pH Measurement: Measure the pH of the remaining saturated solution.

The workflow for this experimental protocol is visualized below.

Biological Context and Significance

This compound acts as an inhibitor scaffold for histone lysine demethylase KDM4C.[1] KDM4C is an enzyme that removes methyl groups from histone proteins, specifically H3K9me3 and H3K36me3. These histone modifications are crucial epigenetic marks that regulate gene expression. Overexpression of KDM4C has been implicated in several cancers, making it an attractive target for therapeutic intervention.

By inhibiting KDM4C, this compound can modulate the histone methylation state, leading to changes in gene transcription that may suppress tumor growth. A high degree of aqueous solubility is paramount for an orally administered KDM4C inhibitor to ensure adequate absorption and systemic exposure to reach the target tissues.

The diagram below illustrates the simplified inhibitory mechanism of the compound.

Conclusion

While specific, publicly available solubility data for this compound remains limited, its structure as an amine salt strongly suggests favorable solubility in aqueous media. For drug development professionals, the imperative is to conduct empirical studies using standardized protocols, such as the shake-flask method detailed herein. The resulting data will be critical for guiding formulation development, predicting in vivo behavior, and ultimately realizing the therapeutic potential of this KDM4C inhibitor scaffold.

References

Stability and Storage of 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic compound of interest in pharmaceutical research and development. As with any chemical entity intended for therapeutic use, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its quality, safety, and efficacy throughout its lifecycle. This technical guide provides a comprehensive overview of the stability profile of this compound, outlines recommended storage conditions, and details experimental protocols for its stability assessment.

The stability of a drug substance is a critical quality attribute that can be influenced by various environmental factors such as temperature, humidity, and light. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, rigorous stability testing is a regulatory requirement for drug registration and is essential for establishing a suitable shelf-life and ensuring patient safety.

This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, providing the necessary information to handle, store, and evaluate the stability of this compound effectively.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for interpreting its stability behavior.

| Property | Value |

| Chemical Formula | C₃H₇ClN₄ |

| Molecular Weight | 134.57 g/mol |

| Appearance | Solid (visual inspection) |

| Solubility | Information not publicly available. As a hydrochloride salt, solubility in water is expected. |

| pKa | Data not available. The amine group is expected to be basic. |

Stability Profile

The stability of this compound is assessed through a series of studies designed to evaluate its susceptibility to degradation under various stress conditions. These studies are crucial for identifying potential degradation pathways and developing a stable formulation. The 1,2,3-triazole ring is generally a stable aromatic system; however, the amine substituent and the overall molecule can be susceptible to degradation under certain conditions.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing. It is a critical component of drug development as it helps to elucidate the intrinsic stability of the molecule and identify likely degradation products. This information is used to develop and validate stability-indicating analytical methods.

3.1.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of this compound should be evaluated in acidic, basic, and neutral conditions. While specific data is not available, triazole rings are generally resistant to hydrolysis. Degradation, if it occurs, might be initiated at the amine group or involve the cleavage of the methyl group under harsh conditions.

3.1.2. Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or other oxidizing agents. The amine group in this compound could be susceptible to oxidation. Studies with oxidizing agents such as hydrogen peroxide are necessary to assess this degradation pathway.

3.1.3. Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical degradation. Photostability testing is essential to determine if the compound needs to be protected from light during manufacturing, storage, and administration.

3.1.4. Thermal Stability

Thermal stability studies evaluate the effect of elevated temperatures on the drug substance. These studies help to identify the upper temperature limits for storage and handling. As an amine hydrochloride salt, the compound is likely to be a solid with a defined melting point, and degradation would be expected to occur at temperatures approaching or exceeding this point.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf-life of the drug substance under recommended storage conditions. These studies are conducted according to ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.

The following table summarizes the typical conditions for these studies. The actual degradation observed for this compound would need to be determined experimentally.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate analysis and comparison. The following tables are illustrative examples of how stability data for this compound could be presented. Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Table 4.1: Forced Degradation Study Results (Hypothetical Data)

| Stress Condition | Duration | Assay (% Remaining) | Major Degradation Products |

| 0.1 M HCl | 24 hours | 98.5 | Not Detected |

| 0.1 M NaOH | 24 hours | 95.2 | DP-1 |

| 3% H₂O₂ | 24 hours | 92.8 | DP-2, DP-3 |

| UV Light (ICH Q1B) | 1.2 million lux hours | 99.1 | Not Detected |

| Thermal (80°C) | 48 hours | 97.5 | DP-4 |

DP = Degradation Product

Table 4.2: Accelerated Stability Study Results (Hypothetical Data at 40°C/75% RH)

| Time Point (Months) | Assay (%) | Impurity A (%) | Impurity B (%) | Total Impurities (%) |

| 0 | 100.0 | < 0.05 | < 0.05 | < 0.1 |

| 1 | 99.8 | 0.06 | < 0.05 | 0.06 |

| 3 | 99.5 | 0.10 | 0.05 | 0.15 |

| 6 | 99.1 | 0.15 | 0.07 | 0.22 |

Experimental Protocols

The following are detailed methodologies for conducting stability studies on this compound, based on standard pharmaceutical industry practices and ICH guidelines.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for any stability study. A High-Performance Liquid Chromatography (HPLC) method is typically employed for this purpose.

-

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

-

Instrumentation: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile should be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of the compound.

-

Validation Parameters: The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH Q2(R1) guidelines.

Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and organic solvent) at a known concentration.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours). Withdraw samples at appropriate time points, neutralize, and analyze by the stability-indicating HPLC method.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature or a slightly elevated temperature for a specified period. Withdraw samples, neutralize, and analyze.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep the solution at room temperature for a specified period. Withdraw samples and analyze.

-

Photodegradation: Expose the solid drug substance and a solution of the drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light. Analyze the samples after exposure.

-

Thermal Degradation: Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80°C or higher) for a specified period. Analyze the sample for degradation.

Long-Term and Accelerated Stability Protocol

-

Sample Preparation: Place a sufficient quantity of this compound in suitable containers that mimic the proposed packaging for storage and distribution.

-

Storage: Place the samples in calibrated stability chambers maintained at the conditions specified in Table 3.2.

-

Testing Schedule: Withdraw samples at the initial time point (T=0) and at subsequent time points as defined by ICH guidelines (e.g., for accelerated studies: 1, 3, and 6 months; for long-term studies: 3, 6, 9, 12, 18, and 24 months).

-

Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using the validated stability-indicating method. Other parameters such as moisture content may also be monitored.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate a typical stability study workflow and a hypothetical degradation pathway for this compound.

Caption: General workflow for a comprehensive stability study of a drug substance.

Caption: Hypothetical degradation pathways for this compound.

Storage and Handling Recommendations

Based on the general properties of amine hydrochloride salts and related triazole compounds, the following storage and handling recommendations are provided to ensure the stability of this compound.

-

Temperature: For long-term storage, it is advisable to store the compound in a controlled environment, protected from temperature extremes. Refrigeration (2-8°C) or freezing (-20°C) is often recommended for preserving the integrity of research compounds.

-

Humidity: The compound should be stored in a dry environment. The use of desiccants is recommended, especially in humid conditions, to prevent potential hydrolysis and physical changes. Containers should be tightly sealed to protect from atmospheric moisture.

-

Light: To prevent photolytic degradation, the compound should be stored in light-resistant containers (e.g., amber vials) and protected from direct sunlight and strong artificial light.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may cause degradation.

Conclusion

The stability and proper storage of this compound are critical for its successful application in research and drug development. This technical guide has provided a comprehensive framework for understanding and evaluating its stability profile. While specific quantitative data for this compound is limited in the public domain, the principles and protocols outlined herein, based on established international guidelines, offer a robust approach to its stability assessment.

Researchers and drug development professionals are encouraged to perform comprehensive stability studies, including forced degradation, long-term, and accelerated testing, to establish a definitive stability profile and determine an appropriate shelf-life for this compound. The development and validation of a stability-indicating analytical method are fundamental to the success of these studies. By adhering to these guidelines, the quality, safety, and efficacy of this promising compound can be ensured.

Methodological & Application

Application Notes and Protocols for 1-Methyl-1H-1,2,3-triazol-4-amine Hydrochloride in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride in bioconjugation protocols. This compound is a valuable reagent for the stable and efficient covalent modification of biomolecules. The presence of a primary amine on the stable 1,2,3-triazole ring allows for versatile conjugation to proteins, peptides, and other molecules of interest through well-established amine-reactive chemistries.[1] The triazole core is isosteric to an amide bond, offering enhanced stability against enzymatic and hydrolytic degradation, making it an ideal linker in the development of therapeutic and diagnostic agents.[1]

Key Applications:

-

Stable Linker for Bioconjugates: The 1,2,3-triazole ring is a robust and biocompatible linker, suitable for creating stable bioconjugates for in vitro and in vivo applications.[1]

-

Scaffold for Drug Discovery: The 4-amino-1,2,3-triazole core has been identified in potent inhibitors of enzymes such as Indoleamine 2,3-dioxygenase (IDO1) and histone lysine demethylase KDM4C, making it a valuable scaffold in drug development.[2][3]

-

Amine Handle for Further Functionalization: The primary amine of this compound serves as a versatile attachment point for a wide range of functionalities using standard amine-reactive chemistries.[1]

Quantitative Data Presentation

The efficiency of bioconjugation reactions is critical for producing well-defined and functional biomolecules. The following table summarizes representative data for the conjugation of this compound to a model protein (e.g., Bovine Serum Albumin, BSA) using an EDC/NHS-mediated amide coupling protocol.

| Parameter | Value | Conditions |

| Protein Concentration | 5 mg/mL | In 0.1 M MES, 0.5 M NaCl, pH 6.0 |

| Triazole Concentration | 20 mM | In Coupling Buffer (PBS, pH 7.4) |

| EDC:NHS Molar Ratio | 2:1 | Freshly prepared in Activation Buffer |

| Reaction Time | 2 hours | Room Temperature |

| Quenching Time | 15 minutes | With 50 mM Tris-HCl, pH 8.0 |

| Typical Conjugation Efficiency | 60-80% | Determined by MALDI-TOF MS |

| Purification Method | Desalting Column | To remove excess reagents |

Note: The data presented are illustrative and may vary depending on the specific biomolecule, buffer conditions, and reagent concentrations used.

Experimental Protocols

Protocol 1: Amide Bond Formation for Protein Conjugation

This protocol details the conjugation of this compound to a protein with accessible carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

Protein of interest (e.g., antibody, enzyme)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., PD-10)

Procedure:

-

Protein Preparation: Equilibrate the protein into the Activation Buffer using a desalting column. Adjust the protein concentration to 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS (or Sulfo-NHS) in Activation Buffer.

-

Add a 10-fold molar excess of EDC and NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents: Remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

-

Conjugation Reaction:

-

Prepare a 10-50 mM solution of this compound in Coupling Buffer. Adjust the pH to 7.2-7.5 if necessary.

-

Immediately add the activated protein to the triazole solution.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS-esters.

-